molecular formula C14H12N2O3 B13558069 3-(1-oxo-2(1H)-isoquinolinyl)-2,6-Piperidinedione

3-(1-oxo-2(1H)-isoquinolinyl)-2,6-Piperidinedione

Cat. No.: B13558069
M. Wt: 256.26 g/mol
InChI Key: PKBGSOAKHOIGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an isoquinoline moiety fused with a piperidine-2,6-dione ring system. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline or piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-oxo-1,2-dihydroisoquinolin-2-yl)piperidine-2,6-dione is unique due to its specific structural features and the resulting biological activities. Its ability to modulate protein expression and its potential therapeutic applications distinguish it from other similar compounds .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-(1-oxoisoquinolin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H12N2O3/c17-12-6-5-11(13(18)15-12)16-8-7-9-3-1-2-4-10(9)14(16)19/h1-4,7-8,11H,5-6H2,(H,15,17,18)

InChI Key

PKBGSOAKHOIGMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C=CC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.